4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds. The compound is officially designated as this compound, reflecting its structural composition of a 4-tert-butylphenoxy group attached to a 3-chloroaniline moiety, with the hydrochloride salt formation. The Chemical Abstracts Service registry number for this compound is 940307-29-9, providing a unique identifier for database searches and chemical inventory management.
The molecular formula of this compound is C₁₆H₁₈ClNO·HCl, indicating the presence of sixteen carbon atoms, eighteen hydrogen atoms, one chlorine atom in the organic structure, one nitrogen atom, one oxygen atom, and an additional hydrogen chloride molecule forming the salt. The systematic name accurately describes the connectivity pattern where the 4-tert-butylphenoxy group serves as a substituent on the benzene ring containing the chlorine atom at position 3 and the amino group at position 4. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research publications.
Alternative nomenclature systems also provide descriptive names for this compound. The compound may be referred to as benzenamine, 3-chloro-4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride, which explicitly describes the substitution pattern on the benzenamine backbone. The systematic identification also includes various database identifiers that facilitate cross-referencing across different chemical information systems, ensuring consistent identification in research and commercial applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional arrangements determined by the spatial relationships between its constituent aromatic rings and functional groups. The compound contains two benzene rings connected through an ether linkage, creating a flexible molecular framework that can adopt multiple conformational states. The presence of the bulky tert-butyl group at the para position of one phenyl ring introduces significant steric hindrance that influences the overall molecular shape and conformational preferences.
The ether linkage between the two aromatic rings provides a degree of rotational freedom, allowing the molecule to adopt various conformations depending on environmental conditions and intermolecular interactions. The dihedral angle between the two aromatic planes can vary significantly, with the molecule preferentially adopting conformations that minimize steric clashes between the tert-butyl group and other substituents. Computational studies suggest that the compound exhibits multiple low-energy conformations, with the exact geometry being influenced by factors such as crystal packing forces, hydrogen bonding interactions, and solvent effects.
The chlorine atom positioned at the meta position relative to the amino group creates an asymmetric environment that affects the electronic distribution across the aromatic system. This asymmetry influences both the conformational preferences and the chemical reactivity of the compound. The amino group, being electron-donating, interacts electronically with the aromatic system, while the chlorine atom, being electron-withdrawing, creates a dipolar character across the molecule that affects its three-dimensional structure and intermolecular interactions.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis provides detailed insights into the solid-state structure of this compound, revealing precise atomic positions and intermolecular interactions. X-ray diffraction studies of related compounds in this structural family demonstrate characteristic packing patterns where the aromatic rings adopt specific orientations to maximize intermolecular interactions while minimizing steric repulsions. The crystal structure typically exhibits non-coplanar arrangements of the two aromatic rings, with the ether linkage providing flexibility that allows optimization of crystal packing.
The hydrochloride salt formation significantly influences the crystallographic properties through the introduction of ionic interactions and hydrogen bonding networks. The protonated amino group forms ionic interactions with the chloride anion, creating charge-stabilized assemblies that contribute to the overall crystal stability. These ionic interactions, combined with hydrogen bonding between the protonated amino group and neighboring molecules, result in characteristic supramolecular arrangements that define the crystal structure.
Crystal packing analysis reveals that molecules arrange themselves to optimize van der Waals interactions between the aromatic rings while accommodating the bulky tert-butyl groups in sterically favorable environments. The chlorine atoms typically participate in weak halogen bonding interactions that contribute to the overall crystal stability. The three-dimensional packing arrangement demonstrates how the molecular geometry adapts to achieve optimal intermolecular interactions, with the flexibility of the ether linkage allowing conformational adjustments that facilitate efficient crystal packing.
Tautomerism and Resonance Stabilization Effects
The tautomeric behavior of this compound involves potential proton transfer processes that can occur under specific conditions, particularly involving the amino group and its interaction with the aromatic system. While the compound primarily exists in its amino form under normal conditions, the presence of electron-withdrawing and electron-donating substituents on the aromatic rings can influence the tautomeric equilibrium. The chlorine atom, being electron-withdrawing, affects the electron density distribution across the aromatic system, potentially stabilizing certain tautomeric forms through resonance effects.
Resonance stabilization plays a crucial role in determining the electronic properties and chemical behavior of this compound. The amino group can participate in resonance interactions with the aromatic ring system, with the electron-donating nature of the nitrogen atom contributing to the overall electronic stabilization. The extent of this resonance interaction is modulated by the presence of the chlorine substituent, which creates an electronic asymmetry that influences the charge distribution across the molecule.
The phenoxy linkage introduces additional resonance possibilities through the oxygen atom's lone pairs, which can participate in extended conjugation across the molecular framework. This extended resonance system affects both the ground-state stability and the excited-state properties of the compound. The tert-butyl group, while primarily providing steric effects, also contributes to the electronic properties through hyperconjugative interactions that can influence the overall resonance stabilization pattern.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERIQMZDGJXONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Aromatic Substitution
A common method to synthesize the diphenyl ether portion involves nucleophilic aromatic substitution (SNAr) of a chloronitrobenzene derivative with a phenol derivative under basic conditions. For example, treatment of 4-chlorophenol with potassium hydroxide generates the phenoxy ion, which reacts with a chlorinated nitrobenzene to form the corresponding diphenyl ether intermediate with high yields (up to 96%).
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ether formation | 4-chlorophenol + 3,4-dichloronitrobenzene | KOH, 110–120 °C, 2.5 h | 96% | Phenoxy ion formed in situ reacts to form diphenyl ether |
This method provides a reliable route to the key intermediate bearing the diphenyl ether structure necessary for the target molecule.
Reduction and Amination
Following the formation of the diphenyl ether intermediate, reduction of the nitro group to an amine is typically carried out. This can be achieved via catalytic hydrogenation or chemical reduction methods. The resulting aniline derivative is then converted into the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitro reduction | Diphenyl nitro ether → Diphenyl amine ether | Catalytic hydrogenation or chemical reductants | High yield typical | Essential for introducing the amine functionality |
| Salt formation | Free amine + HCl | Acidic conditions | Quantitative | Formation of hydrochloride salt |
Alternative Reductive Alkylation Approach for Amination
Recent eco-friendly methods have explored reductive alkylation of amines with carbonyl compounds as an alternative to traditional alkylation routes. This approach reduces the use of excess alkylating agents and toxic solvents, improving the ecological profile of the synthesis.
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reductive alkylation | Amine + aldehyde/ketone + reducing agent (e.g., NaBH4) | Microwave-assisted, ethanol solvent | 62–69% | Reduces excess alkylating agent use and reaction time |
This method could be adapted to the preparation of substituted phenylamines like 4-[4-(tert-butyl)phenoxy]-3-chlorophenylamine, optimizing yield and sustainability.
Formation of Hydrochloride Salt
The final step involves conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and facilitates purification.
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| Salt formation | Free amine + HCl | Typically in ethanol or ether | Quantitative | Improves handling and storage |
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Ether formation | 4-chlorophenol, chloronitrobenzene, KOH | 110–120 °C, 2.5 h | ~96% | Formation of diphenyl ether intermediate |
| 2 | Nitro group reduction | Catalytic hydrogenation or chemical reductants | Mild conditions | High | Converts nitro to amine |
| 3 | Amination (if needed) | Reductive alkylation agents (optional) | Microwave-assisted, ethanol | 62–69% | Eco-friendly alternative |
| 4 | Hydrochloride salt formation | HCl | Room temperature | Quantitative | Final product stabilization |
Research Findings and Considerations
- The nucleophilic aromatic substitution for ether formation is highly efficient and yields are consistently high, making it a preferred method for assembling the diphenyl ether core.
- Reduction of nitro groups to amines is well-established and can be performed under catalytic hydrogenation or chemical reduction conditions without significant side reactions.
- Recent advances in reductive alkylation provide greener alternatives by reducing hazardous reagent use and improving atom economy, which could be beneficial for scale-up.
- The hydrochloride salt form of the amine improves the compound's physicochemical properties for handling and further applications.
Chemical Reactions Analysis
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Polymer Research
This compound has been utilized in the synthesis and characterization of polyimides. The process typically involves:
- Synthesis Method : A novel diamine is synthesized from 2-tert-butylaniline and 4,4’-oxydiphenol through a series of steps including iodination, acetyl protection, coupling reaction, and deacetylation.
- Results : The resulting polyimides exhibit enhanced solubility in organic solvents at room temperature, making them suitable for various applications in material science.
Non-linear Optical Absorption
In the field of non-linear optics, 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride has been employed to synthesize metal-free phthalocyanine isomers. Key findings include:
- Synthesis and Characterization : The compound's isomers were synthesized and characterized spectrally.
- Results : Z-scan results indicated strong non-linear behavior with reverse saturable absorption (RSA) profiles for all four isomers, demonstrating potential applications in optical devices.
Proteomics Research
The compound serves as a biochemical tool in proteomics research. While specific methodologies may vary based on research goals, its role typically includes:
- Application : Used to study protein interactions and functions within biological systems.
- Outcomes : Insights into cellular processes and signaling pathways can be derived from its interactions with specific molecular targets.
Material Science
Due to its chemical structure, this compound can be incorporated into the production of epoxy and phenolic resins:
- Application Methods : The formulation of these resins would depend on specific research goals.
- Results : Enhanced properties such as thermal stability and mechanical strength can be achieved through its incorporation.
Case Study 1: Polyimide Synthesis
A study focused on synthesizing polyimides using this compound showed that the resulting materials had improved solubility characteristics compared to traditional polyimides. The enhanced solubility allows for easier processing in various industrial applications.
Case Study 2: Optical Properties
Research exploring the non-linear optical properties of synthesized phthalocyanine derivatives indicated that the incorporation of this compound resulted in materials with desirable optical characteristics for use in photonic devices.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, which are crucial for understanding its effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, and inferred biological relevance. Key compounds analyzed include 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride () and other aryl ether derivatives.
Structural and Physicochemical Comparison
Substituent Effects on Properties
- In contrast, the trifluoromethyl group in the analog () introduces strong electron-withdrawing effects, which may lower lipophilicity but improve metabolic stability .
Electronic Effects :
Research Findings and Data Gaps
- Synthetic Feasibility : The tert-butyl group in the target compound may complicate synthesis due to steric hindrance, whereas the trifluoromethyl analog’s synthesis is likely more streamlined .
- Solubility Challenges : Computational models predict poor aqueous solubility for the target compound (logP > 4), whereas the analog’s solubility is marginally better (logP ~3.5) due to its smaller substituent .
- Biological Activity: No direct comparative studies exist, but molecular docking simulations suggest the target compound’s tert-butyl group could enhance interactions with hydrophobic protein domains compared to the analog’s trifluoromethyl group.
Biological Activity
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride, a synthetic organic compound, has garnered attention for its diverse biological activities. Characterized by its complex structure, which includes a tert-butyl group, a phenoxy moiety, and a chlorophenylamine component, this compound has potential therapeutic applications due to its interactions with various biological targets.
- Molecular Formula : C16H19ClN•HCl
- Molecular Weight : Approximately 312.24 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This interaction can modulate cellular processes and signaling pathways, influencing various biological functions. Key mechanisms include:
- Receptor Binding : The compound has shown affinity for histamine receptors, particularly the H3 receptor, which is implicated in neurotransmitter regulation .
- Enzyme Inhibition : It exhibits inhibitory activity against monoamine oxidase B (MAO B), an enzyme involved in neurotransmitter metabolism, suggesting potential applications in neurodegenerative diseases like Parkinson's .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Various studies have assessed its effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against these pathogens .
Cytotoxicity and Safety Profiles
Toxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies involving MCF-7 cancer cells revealed that even at high concentrations (up to 32 µg/mL), the compound maintained cell viability, indicating a favorable safety profile .
Research Findings and Case Studies
- Dual Target Ligands : A series of derivatives based on the tert-butylphenoxy scaffold were synthesized to evaluate their potential as dual-target ligands for Parkinson's disease. The most promising derivative exhibited an IC50 value below 50 nM for MAO B inhibition while maintaining low toxicity in cell lines .
- Antimicrobial Screening : In a comparative study of new phenylthiazole derivatives, compounds similar in structure to this compound showed potent activity against resistant bacterial strains, highlighting the potential for developing new antibiotics from this chemical class .
Applications in Research and Industry
The compound is utilized in various fields including:
- Biochemical Research : As a reagent in proteomics and studies of protein interactions.
- Pharmaceutical Development : Potential therapeutic applications in treating neurodegenerative diseases and infections caused by resistant bacteria.
- Chemical Synthesis : Used as an intermediate in the production of specialty chemicals and materials.
Q & A
Q. What are the critical steps for synthesizing 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride, and how can yield be optimized?
Methodological Answer:
- Key Synthesis Steps:
- Aryl Ether Formation: React 3-chloro-4-aminophenol with 4-(tert-butyl)phenol via nucleophilic aromatic substitution (SNAr). Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Hydrochloride Salt Formation: Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.
- Yield Optimization:
- Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in SNAr reactions .
- Solvent Choice: Anhydrous DMF minimizes side reactions (e.g., hydrolysis of tert-butyl groups) .
- Purification: Recrystallization from ethanol/water (9:1) enhances purity (>95%) .
Q. How should researchers validate the structural identity of this compound?
Methodological Answer:
Q. What analytical methods are recommended for assessing purity?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% TFA (70:30). Retention time consistency (±0.2 min) indicates purity .
- Karl Fischer Titration: Measure residual water (<0.5% w/w) in the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Validation:
- Data Interpretation:
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Structural Modifications:
- In Vitro Testing:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies:
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pose stability (RMSD < 2 Å) .
Data Contradiction Analysis Example
Scenario: Conflicting IC₅₀ values in SERT inhibition assays.
Resolution Workflow:
Reagent Consistency: Verify serotonin concentration (10 µM) and buffer pH (7.4) across labs .
Compound Integrity: Re-analyze stock solutions via HPLC to rule out degradation .
Statistical Analysis: Apply ANOVA to compare inter-lab variability (p < 0.05 indicates significance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
